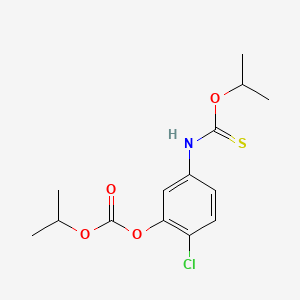
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is a complex organic compound with the molecular formula C14H18ClNO4S. This compound is known for its unique chemical structure, which includes a chlorinated phenyl ring, a thioxomethyl group, and an ester linkage. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrophenol with isopropyl chloroformate in the presence of a base to form the corresponding carbonate ester. This intermediate is then reacted with 1-methylethyl thioxomethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxomethyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl methyl ester
- Carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl ethyl ester
Uniqueness
Compared to similar compounds, carbonic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenyl 1-methylethyl ester has a unique combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
165549-91-7 |
|---|---|
Molekularformel |
C14H18ClNO4S |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
[2-chloro-5-(propan-2-yloxycarbothioylamino)phenyl] propan-2-yl carbonate |
InChI |
InChI=1S/C14H18ClNO4S/c1-8(2)18-13(21)16-10-5-6-11(15)12(7-10)20-14(17)19-9(3)4/h5-9H,1-4H3,(H,16,21) |
InChI-Schlüssel |
AQSIBZSWJPOYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


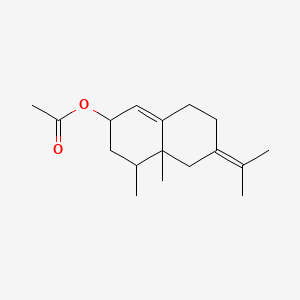
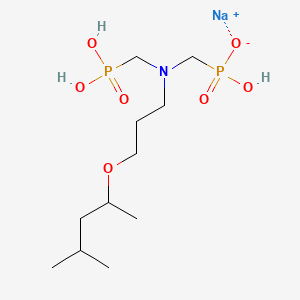

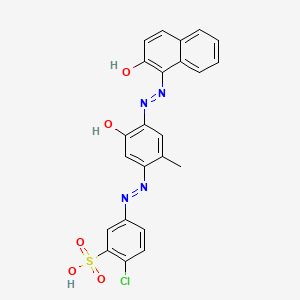
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
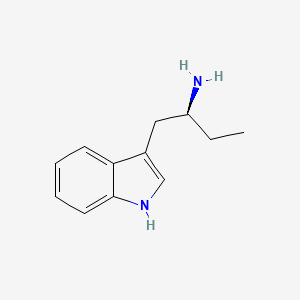
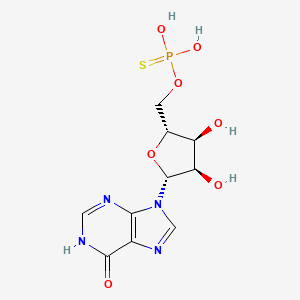
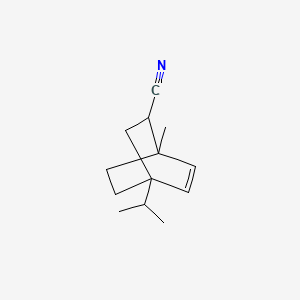
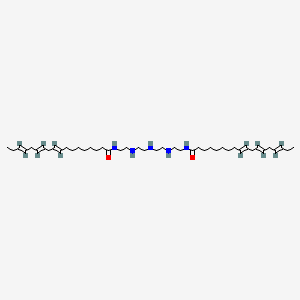


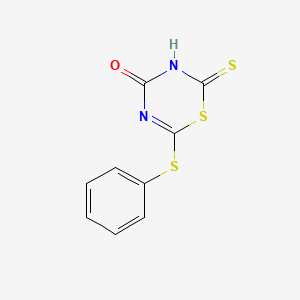
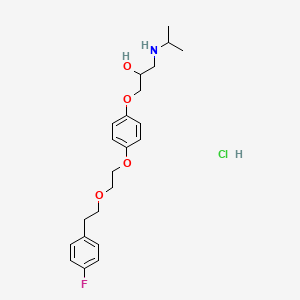
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
